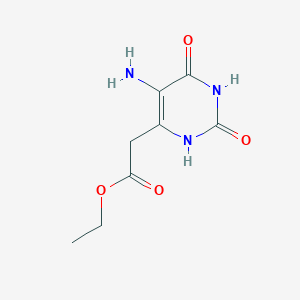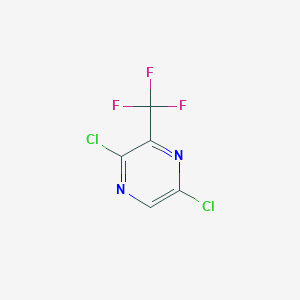
2,5-Dichloro-3-(trifluoromethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3-(trifluoromethyl)pyrazine is a heterocyclic organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(trifluoromethyl)pyrazine typically involves the chlorination of 3-(trifluoromethyl)pyrazine. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the desired positions on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific temperature and pressure settings to facilitate the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloro-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (Pd/C) and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 2,5-diamino-3-(trifluoromethyl)pyrazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3-(trifluoromethyl)pyrazine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3-(trifluoromethyl)pyrazine varies depending on its application:
Biological Activity: The compound can interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Agrochemical Activity: It can disrupt essential biological pathways in pests, such as interfering with neurotransmitter function or enzyme activity, resulting in pest control.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness: 2,5-Dichloro-3-(trifluoromethyl)pyrazine is unique due to the specific positioning of chlorine and trifluoromethyl groups on the pyrazine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications where specific reactivity patterns are required .
Eigenschaften
Molekularformel |
C5HCl2F3N2 |
|---|---|
Molekulargewicht |
216.97 g/mol |
IUPAC-Name |
2,5-dichloro-3-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)3(12-2)5(8,9)10/h1H |
InChI-Schlüssel |
OGOVNIPATHKPRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



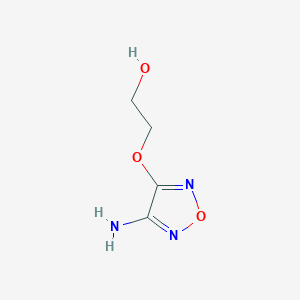


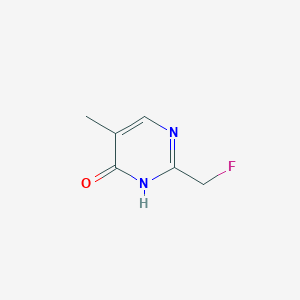

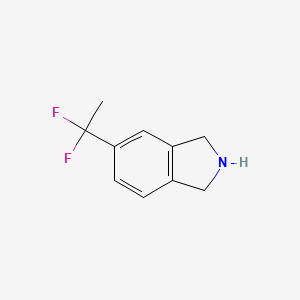


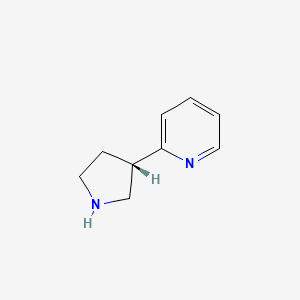
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
